1-(2-Methoxyphenyl)piperazine-2,3-dione
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Description
“1-(2-Methoxyphenyl)piperazine-2,3-dione” is a piperazine derivative . It is a selective antagonist at D3 receptors and influences the expression of cocaine-induced conditioned place preference (CPP) . It can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .
Synthesis Analysis
The synthesis of “this compound” involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccccc1N2CCNCC2
. The empirical formula is C11H16N2O
and the molecular weight is 192.26
. Chemical Reactions Analysis
“this compound” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index ofn20/D 1.575 (lit.)
, boiling point of 130-133 °C/0.1 mmHg (lit.)
, melting point of 35-40 °C (lit.)
, and a density of 1.095 g/mL at 25 °C (lit.)
.
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOTCYKPUOGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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